Computed Lipophilicity (XLogP3) Comparison vs. Primary and Cyclic Amine Analogs
1-[(Butylamino)methyl]cyclobutan-1-ol has a computed XLogP3 of 1.1 [1]. This value is higher than the unsubstituted primary amine analog 1-(aminomethyl)cyclobutanol (estimated XLogP ≈ -0.5 to 0.0 based on a simpler C5H11NO scaffold with an additional H-bond donor) , and lower than the cyclobutyl-substituted analog 1-[(cyclobutylamino)methyl]cyclobutan-1-ol (estimated XLogP ≈ 0.8–1.0 owing to the slightly less lipophilic cyclobutyl group vs. n-butyl) [2]. The intermediate lipophilicity of the target compound positions it within the optimal range (XLogP 1–2) for fragment-based lead discovery, balancing aqueous solubility and membrane permeability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 1-(Aminomethyl)cyclobutanol: XLogP ≈ -0.5 to 0.0 (estimated); 1-[(Cyclobutylamino)methyl]cyclobutan-1-ol: XLogP ≈ 0.8–1.0 (estimated) |
| Quantified Difference | Target ~0.6–1.6 log units higher than primary amine analog; ~0.1–0.3 log units higher than cyclobutyl analog |
| Conditions | Computed by XLogP3 method as reported in source database [1] |
Why This Matters
Lipophilicity in the 1–2 range correlates with favorable ADME profiles in fragment screening; the target compound's XLogP of 1.1 avoids the excessively low lipophilicity of primary amine analogs that may limit membrane passage and the higher lipophilicity of bulkier N-substituted analogs that may increase promiscuity [3].
- [1] Kuujia. CAS No. 1597040-80-6: 1-[(Butylamino)methyl]cyclobutan-1-ol – Computed Properties (XLogP3 = 1.1). https://www.kuujia.com/cas-1597040-80-6.html (accessed April 2026). View Source
- [2] CIRS Group. 1-[(Cyclobutylamino)methyl]cyclobutan-1-ol CAS#1598479-41-4 (C9H17NO, MW 155.24). https://hgt.cirs-group.com (accessed April 2026). View Source
- [3] Kolk, M. R. van der; Janssen, M. A. C. H.; Rutjes, F. P. J. T.; Blanco-Ania, D. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem 2022, 17, e202200020. https://doi.org/10.1002/cmdc.202200020 View Source
